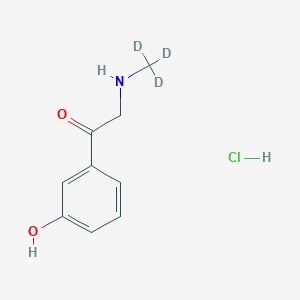

Phenylephrone-d3 Hydrochloride

Description

Academic Significance of Phenylephrine-d3 Hydrochloride as a Research Probe

Phenylephrine-d3 Hydrochloride is the deuterated analog of Phenylephrine (B352888) Hydrochloride, a well-known alpha-1 adrenergic receptor agonist. medchemexpress.commedchemexpress.com Its academic and research significance stems not from its own therapeutic activity, but from its utility as a specialized research tool, primarily as an internal standard in analytical assays. smolecule.comclearsynth.com

In quantitative analysis using methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for accurate and reproducible results. It is a compound added in a known quantity to samples being analyzed. Since Phenylephrine-d3 Hydrochloride is chemically identical to phenylephrine, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass (from the three deuterium (B1214612) atoms), it produces a distinct signal in the mass spectrometer. By comparing the signal of the analyte (phenylephrine) to the known concentration of the internal standard (Phenylephrine-d3 Hydrochloride), analysts can correct for any sample loss during preparation and for variations in instrument response, thereby achieving highly accurate quantification. nih.govclearsynth.com

The compound is also invaluable in pharmacokinetic and metabolic studies of phenylephrine. smolecule.comclearsynth.com Researchers can administer the deuterated version and track its metabolites, which can be distinguished from endogenous compounds or metabolites of non-deuterated phenylephrine. clearsynth.comevitachem.com This allows for a clear and unambiguous investigation of phenylephrine's metabolic pathways.

| Property | Value |

|---|---|

| CAS Number | 1217858-50-8 medchemexpress.comlgcstandards.comnih.gov |

| Molecular Formula | C₉H₁₁D₃ClNO₂ clearsynth.comlgcstandards.comacetherapeutics.com |

| Molecular Weight | 206.68 g/mol medchemexpress.comlgcstandards.comacetherapeutics.com |

| Synonyms | (R)-(-)-Phenylephrine-d3 HCl, L-Phenylephrine-d3 hydrochloride medchemexpress.comclearsynth.com |

Scope and Strategic Research Trajectories for Phenylephrine-d3 Hydrochloride Investigations

The research applications of Phenylephrine-d3 Hydrochloride are well-defined and strategically important for advancing pharmaceutical science. Future and ongoing research trajectories continue to build upon its established uses while exploring more nuanced applications.

Key Research Applications:

| Research Area | Specific Application of Phenylephrine-d3 Hydrochloride |

|---|---|

| Analytical Method Development | Serves as an internal standard for the development and validation of robust analytical methods (e.g., LC-MS/MS) to quantify phenylephrine in biological matrices and pharmaceutical formulations. clearsynth.com |

| Pharmacokinetic (PK) Studies | Used to trace the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine without interference from endogenous compounds. smolecule.comclearsynth.com |

| Metabolite Identification | Aids in identifying and quantifying metabolites of phenylephrine, such as (R)-Phenylephrine-d3 Glucuronide, by providing a labeled parent compound. evitachem.com |

| Enzyme Kinetics Research | Acts as a probe to study the activity of specific metabolic enzymes. For example, deuteration at the alpha-carbon can slow metabolism by monoamine oxidase (MAO), allowing researchers to quantify the enzyme's contribution to phenylephrine clearance. snmjournals.org |

A significant strategic trajectory involves using the kinetic isotope effect to dissect complex biological pathways. A notable study utilized a dideutero-phenylephrine analog to specifically investigate the role of monoamine oxidase (MAO) in the heart. snmjournals.org By comparing the clearance of the deuterated and non-deuterated compounds, researchers were able to demonstrate that the kinetics of phenylephrine are sensitive to neuronal MAO activity. snmjournals.org This type of study provides a sophisticated, noninvasive method to assess regional enzyme activity in vivo.

Future investigations will likely continue to leverage Phenylephrine-d3 Hydrochloride for:

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolic pathways of phenylephrine.

Toxicology Research: Studying the formation of specific metabolites and their potential toxicity by using the labeled compound to trace their origins. nih.gov

Comparative Pharmacokinetics: Comparing the bioavailability and metabolic profiles of different phenylephrine-containing formulations.

The use of stable isotope-labeled compounds like Phenylephrine-d3 Hydrochloride remains a cornerstone of modern drug analysis and metabolic research, enabling a level of precision and clarity that would otherwise be unattainable.

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-2-(trideuteriomethylamino)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,10-11H,6H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOGEZWYKPQJLP-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC(=O)C1=CC(=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Derivatization of Phenylephrine D3 Hydrochloride

Advanced Chemical Synthesis Pathways for Phenylephrine (B352888) Core Structure

The synthesis of the core phenylephrine molecule is a well-established process in medicinal chemistry, with multiple pathways developed to achieve the desired 3-hydroxyphenylethanolamine structure. Advanced methodologies focus on efficiency, stereocontrol, and yield. Traditional and improved syntheses often begin with precursors like 3-hydroxyacetophenone or 3-hydroxybenzaldehyde (B18108). cjph.com.cnsemanticscholar.org

One improved synthetic route starts with 3-hydroxyacetophenone, which undergoes chlorination with sulfuryl chloride to form 2-chloro-1-(3-hydroxyphenyl)ethan-1-one. cjph.com.cn This intermediate is then subjected to nucleophilic substitution with N-methylbenzylamine. The resulting aminoketone, 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one, is a key precursor for stereoselective reduction. cjph.com.cn

The table below summarizes key synthetic pathways to the phenylephrine core.

| Starting Material | Key Intermediates/Reagents | Pathway Highlights |

| 3-Hydroxyacetophenone | Sulfuryl chloride, N-methylbenzylamine, Carbonyl reductase | Employs enzymatic reduction for high stereoselectivity. cjph.com.cn |

| 3-Hydroxybenzaldehyde | Epoxidation or Bromohydrin formation | Provides good yields for racemic synthesis under mild conditions. researchgate.net |

| 3-(Benzyloxy)benzaldehyde | Ethyl bromoacetate, Sodium hydride, Methyl iodide | Proceeds through an oxazolidinone intermediate. gpatindia.com |

| 3-Hydroxyphenacyl bromide | Methylamine, Catalytic reduction | A direct approach involving nucleophilic substitution followed by reduction of the keto group. youtube.com |

These pathways provide the foundational chemistry upon which isotopic labeling is built. The choice of a specific pathway can be influenced by the desired location of the isotopic label and the requirements for enantiomeric purity.

Isotopic Incorporation Techniques for Deuterium (B1214612) Labeling

Isotopic labeling of phenylephrine, specifically with deuterium, is a critical process for creating internal standards for mass spectrometry-based quantification and for studying drug metabolism. medchemexpress.commusechem.com The "-d3" in Phenylephrine-d3 Hydrochloride typically signifies the replacement of three hydrogen atoms with deuterium on the N-methyl group.

The introduction of deuterium can be achieved by using deuterated reagents at a specific step in the synthesis. evitachem.com For instance, in syntheses that involve the N-methylation of a normethyl precursor (like octopamine (B1677172) or its derivatives), a deuterated methylating agent is used. This ensures the precise placement of the deuterium atoms on the methyl group, resulting in the desired Phenylephrine-d3 analog. nih.gov

Site-specific deuteration allows for the precise placement of deuterium atoms within the molecule.

Methyl-d3 Labeling: This is the most common strategy for producing Phenylephrine-d3. It is typically achieved during the N-methylation step. The secondary amine precursor, (R)-(-)-m-octopamine (also known as norphenylephrine), is reacted with a trideuteromethylating agent, such as iodomethane-d3 (B117434) (CD3I) or methyl-d3 trifluoromethanesulfonate (B1224126) (CF3SO3CD3). This reaction directly installs the -N-CD3 group, yielding the desired deuterated product. nih.gov

Aromatic-d3 Labeling: While less common for the "-d3" designation, deuterium can also be incorporated into the aromatic ring. This would require starting with a deuterated benzene (B151609) derivative or employing hydrogen-isotope exchange (HIE) reactions on the phenylephrine core or an early-stage intermediate, often under catalytic conditions.

α,α-Dideutero Labeling: Another site for deuteration is the carbon atom bearing the hydroxyl group. A stereospecific synthesis for (-)-α,α-dideutero-phenylephrine has been described. umich.edu This method involves the reduction of the cyanohydrin derived from 3-hydroxybenzaldehyde using a deuterated reducing agent, trideuteroborane (BD3), to introduce two deuterium atoms at the alpha position. umich.edu The resulting dideutero-m-octopamine is then N-methylated to produce the final compound. umich.edu

The biological activity of phenylephrine resides almost exclusively in the (R)-enantiomer. acs.orgepa.gov Therefore, controlling the stereochemistry during synthesis is paramount. The production of enantiomerically pure (R)-Phenylephrine-d3 Hydrochloride requires the integration of asymmetric synthesis techniques with the isotopic labeling step.

Several strategies are employed to achieve high enantiomeric excess (ee):

Asymmetric Hydrogenation: One of the most efficient methods involves the asymmetric hydrogenation of a prochiral aminoketone precursor. researchgate.net Chiral rhodium complexes, such as those with (2R,4R)-MCCPM ligands, serve as catalysts to stereoselectively reduce the ketone, producing the (R)-alcohol with high enantiomeric purity (e.g., 85% ee). researchgate.net A patent describes using a specific ligand to improve the optical purity to over 99% ee. google.com

Kinetic Resolution: Another approach involves the hydrolytic kinetic resolution of a racemic styrene (B11656) oxide derivative. acs.orgepa.govacs.org Using a chiral catalyst like (R,R)-SalenCo(III)OAc complex allows for the selective transformation of one enantiomer, enabling the separation of the desired (R)-phenylephrine precursor. acs.orgepa.gov

Enzymatic Reduction: Biocatalysis offers a highly selective method. Engineered bacteria containing specific carbonyl reductases can reduce the aminoketone precursor to the (R)-alcohol with exceptional stereoselectivity, achieving ee values up to 99.9%. cjph.com.cn

When synthesizing (R)-Phenylephrine-d3, the deuteration step must be compatible with the chosen enantioselective method. Typically, the asymmetric step is performed first to establish the chiral center, followed by the introduction of the deuterium label (e.g., N-methylation with CD3I) in a subsequent step that does not affect the existing stereocenter.

Optimization of Synthetic Yields and Purity for Deuterated Analogs

Factors influencing optimization include:

Reaction Conditions: Temperature, pressure, solvent, and catalyst choice are critical. For instance, asymmetric hydrogenation using rhodium catalysts requires careful optimization of the catalyst loading and reaction conditions to maximize both yield and enantioselectivity. researchgate.netgoogle.com

Purification Methods: Chromatography (e.g., HPLC) and recrystallization are essential for removing chemical impurities and, in some cases, diastereomeric intermediates. umich.edu The conversion of the final product to its hydrochloride salt facilitates purification and improves stability. youtube.com

Isotopic Reagent Efficiency: The cost of deuterated reagents necessitates their efficient use. Reaction conditions are optimized to ensure the complete incorporation of the label and to minimize side reactions that would consume the expensive labeling agent.

The table below highlights optimization results from various synthetic approaches.

| Synthetic Approach | Starting Material | Key Optimization Feature | Reported Yield/Purity |

| Enzymatic Reduction | 3-Hydroxyacetophenone | Stereoselective reduction by engineered carbonyl reductase A12 | 62.8% overall yield; 99.9% purity; 99.9% ee cjph.com.cn |

| Kinetic Resolution | Racemic Styrene Oxide Derivative | Use of (R,R)-SalenCo(III)OAc complex | 45% yield for the resolved epoxide researchgate.net |

| Asymmetric Transfer Hydrogenation | α-chloro 3-hydroxyacetophenone | Use of a specific ligand with a rhodium catalyst | >99% ee google.com |

| Resolution of Racemate | Phenylephrine-R-naproxen salt | pH adjustment and recrystallization | 90% yield for the final base isolation step chemicalbook.com |

Impurity Profiling and Control in Deuterated Phenylephrine Synthesis

Impurity profiling is a crucial aspect of pharmaceutical manufacturing to ensure the safety and quality of the final product. lgcstandards.com Impurities in phenylephrine synthesis can arise from starting materials, side reactions, or degradation. lgcstandards.com The synthesis of reference standards for these impurities is essential for their identification and quantification in the final active pharmaceutical ingredient (API). google.com

Common impurities identified in phenylephrine hydrochloride synthesis include:

Phenylephrine Impurity A: (1R)-1-(3-Hydroxyphenyl)-2-aminoethanol (Norphenylephrine), the precursor before the N-methylation step. pharmaffiliates.com

Phenylephrine Impurity D: 2-(N-benzyl methylamino)-1-(3-hydroxyphenyl) alcohol, which can form when benzyl (B1604629) protection groups are used and not completely removed. google.comsigmaaldrich.com

Process-Related Impurities: These can include starting materials like 3-hydroxyacetophenone or intermediates from incomplete reactions.

In the context of Phenylephrine-d3 synthesis, the impurity profile may also include isotopologues with incomplete deuteration (d1 or d2 species) or the unlabeled phenylephrine (d0). Control over the deuteration reaction is key to minimizing these isotopic impurities.

The control of impurities is managed through:

In-process Controls: Monitoring reaction completion using techniques like HPLC to ensure starting materials and intermediates are fully consumed. lgcstandards.com

Purification: Utilizing robust purification techniques, such as crystallization and chromatography, to remove identified impurities. google.com

Structural Verification: Using analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the desired product and identify any unknown impurities. lgcstandards.com

The synthesis of specific impurities, such as Impurity D, provides certified reference standards, which are critical for validating analytical methods used for quality control. google.com

| Impurity Name | Structure/Origin | Method of Control |

| Phenylephrine Impurity A (Norphenylephrine) | Precursor from incomplete N-methylation. pharmaffiliates.com | Monitoring reaction completion; Chromatographic purification. |

| Phenylephrine Impurity D | Side product from incomplete debenzylation. google.com | Ensuring complete removal of benzyl protecting groups; Purification. |

| Unlabeled (d0) Phenylephrine | Contamination from non-deuterated reagents or incomplete reaction. | Use of high-purity deuterated reagents; Optimization of the labeling reaction. |

| Over-reduced products | Formation of 3-ethylphenol (B1664133) if the benzylic alcohol is reduced. | Controlled reduction conditions. |

High Resolution Analytical Characterization of Phenylephrine D3 Hydrochloride

Advanced Mass Spectrometry for Structural Confirmation and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. thermofisher.com For Phenylephrine-d3 Hydrochloride, various MS methods are employed to confirm the molecular weight, elucidate the position of the deuterium (B1214612) labels, and quantify the analyte in complex matrices.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of phenylephrine (B352888) in biological matrices like human plasma due to its high sensitivity, selectivity, and reproducibility. thermofisher.comresearchgate.net The development of a robust LC-MS/MS method for Phenylephrine-d3 Hydrochloride involves the optimization of chromatographic separation and mass spectrometric detection.

Typically, chromatographic separation is achieved using columns such as BEH HILIC or Gemini C18. researchgate.netnih.gov Mobile phases often consist of a mixture of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate (B1220265) under isocratic or gradient elution conditions. researchgate.netnih.gov For detection, positive electrospray ionization (ESI) is commonly used, with the instrument operating in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. researchgate.netnih.gov In this mode, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For Phenylephrine-d3, the precursor ion would be its protonated molecule [M+H]⁺, which is 3 Daltons heavier than unlabeled phenylephrine.

A stable isotope-labeled compound like Phenylephrine-d3 is frequently used as an internal standard (IS) in quantitative assays for its non-labeled counterpart. veeprho.comscribd.com This is because its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variability. scribd.com

Table 1: Example LC-MS/MS Method Parameters for Phenylephrine Analysis This table is based on typical methods developed for phenylephrine, which are directly applicable to its deuterated analog.

| Parameter | Condition | Source(s) |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | researchgate.netnih.gov |

| Column | BEH HILIC or Gemini C18 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile and 10mM Ammonium Formate | researchgate.netnih.gov |

| Flow Rate | 0.4 mL/min | researchgate.netnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.com However, phenylephrine and its metabolites are non-volatile due to the presence of polar hydroxyl and amine groups. Therefore, a crucial derivatization step is required to make them amenable to GC-MS analysis. mdpi.com This process involves converting the polar functional groups into less polar, more volatile derivatives. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the compounds can be separated on a GC column and detected by MS. hmdb.ca The mass spectra of the derivatized Phenylephrine-d3 would show a molecular ion peak corresponding to the TMS-derivatized, deuterated structure. The fragmentation patterns observed upon electron ionization (EI) provide structural information that can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library or the Human Metabolome Database. nist.govhmdb.ca This technique is particularly useful for identifying and quantifying volatile metabolites in biological samples, helping to build a comprehensive metabolic profile. mdpi.com

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule. For Phenylephrine-d3 Hydrochloride, HRMS can unequivocally confirm that the mass difference between the labeled and unlabeled compound corresponds precisely to the mass of three deuterium atoms minus three protium (B1232500) atoms.

Furthermore, tandem MS (MS/MS) experiments performed on an HRMS instrument can pinpoint the location of the deuterium labels. The IUPAC name for this compound is (S)-3-(1-hydroxy-2-((methyl-d3)amino)ethyl)phenol, hydrochloride, indicating the three deuterium atoms are located on the N-methyl group. veeprho.com When the protonated molecule of Phenylephrine-d3 is isolated and fragmented, the resulting product ions' masses will reveal which parts of the molecule retain the deuterium label. For example, fragmentation of the bond between the nitrogen and the ethyl group would produce a fragment containing the deuterated methyl group, which would be observed at a mass 3 Daltons higher than the corresponding fragment from the unlabeled compound.

The mass spectrum of unlabeled phenylephrine shows a protonated molecule at m/z 168 and a characteristic in-source fragment at m/z 150 due to the loss of water. researchgate.net For Phenylephrine-d3, these peaks would be shifted, providing further evidence of successful deuteration.

Table 2: Characteristic Ions in Mass Spectrometry of Phenylephrine and Phenylephrine-d3

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion [M+H-H₂O]⁺ (m/z) | Notes | Source(s) |

| Phenylephrine | 168 | 150 | Unlabeled compound. | researchgate.net |

| Phenylephrine-d3 | 171 | 153 | Deuterium atoms are on the N-methyl group, which is retained in the water-loss fragment. | veeprho.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the isotopic purity of Phenylephrine-d3 Hydrochloride. A combination of ¹H (Proton), ¹³C (Carbon-13), and ²H (Deuterium) NMR experiments provides a complete picture of the molecule.

In the ¹H NMR spectrum of Phenylephrine-d3, the signal corresponding to the N-methyl protons, which is present in the spectrum of unlabeled phenylephrine, would be absent. The disappearance of this specific signal is a primary confirmation that deuteration has occurred at the intended site. The integration of the remaining proton signals should be consistent with the expected number of protons in the rest of the molecule.

Conversely, a ²H NMR spectrum would show a signal in the region corresponding to the methyl group, directly confirming the presence and chemical environment of the incorporated deuterium.

¹³C NMR spectroscopy offers further confirmation. The carbon atom of the deuterated methyl group (CD₃) would exhibit a characteristic multiplet (typically a triplet) due to C-D coupling, and its chemical shift would be slightly different from that of a standard CH₃ group. This provides unambiguous evidence of the location of the deuterium atoms.

Table 3: Comparison of Expected ¹H NMR Chemical Shifts for Phenylephrine and Phenylephrine-d3

| Functional Group | Expected Chemical Shift (δ, ppm) in Phenylephrine | Expected Observation in Phenylephrine-d3 |

| Aromatic Protons | ~6.7-7.2 | Signals present |

| CH-OH Proton | ~4.8-5.0 | Signal present |

| CH₂-N Protons | ~2.8-3.0 | Signals present |

| N-CH₃ Protons | ~2.5 | Signal absent |

Chromatographic Techniques for Isotopic Enrichment and Separation Science

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are central to assessing the isotopic enrichment of Phenylephrine-d3 Hydrochloride. thermofisher.com Isotopic enrichment refers to the percentage of the isotopically labeled compound relative to the total amount of the compound (labeled and unlabeled).

While deuterated and non-deuterated isotopologues have very similar chemical properties, slight differences in polarity can sometimes be exploited for chromatographic separation. High-efficiency UHPLC systems, with their smaller particle-sized columns, can often achieve at least partial separation between d0 (unlabeled) and d3 isotopologues. thermofisher.com By coupling such a system to a mass spectrometer, it is possible to quantify the relative peak areas of Phenylephrine and Phenylephrine-d3, thereby determining the isotopic purity and enrichment of the sample. This is critical for ensuring the accuracy of quantitative studies where Phenylephrine-d3 is used as an internal standard.

Spectroscopic Analysis for Confirmation of Deuterium Incorporation

In addition to MS and NMR, other spectroscopic techniques can confirm deuterium incorporation. Infrared (IR) spectroscopy, for example, is sensitive to the vibrational frequencies of chemical bonds. The substitution of hydrogen with deuterium, which is twice as heavy, causes a significant shift in the stretching frequency of the C-H bond.

The C-H stretching vibrations of a methyl group typically appear in the 2850–2960 cm⁻¹ region of an IR spectrum. In Phenylephrine-d3, these would be replaced by C-D stretching vibrations, which are found at a much lower wavenumber, generally in the 2100–2200 cm⁻¹ region. The appearance of these characteristic C-D stretching bands provides direct spectroscopic proof of successful deuterium incorporation into the molecular structure.

Metabolic and Biotransformation Research Utilizing Phenylephrine D3 Hydrochloride

In Vitro Metabolic Stability Assessments in Experimental Systems

In vitro models are fundamental to predicting a drug's metabolic fate in vivo. Systems such as hepatic microsomes and isolated hepatocytes are routinely used to assess metabolic stability.

The intrinsic clearance (CLint) of a compound, which represents the innate ability of the liver to metabolize a drug without limitations of blood flow or protein binding, is a key parameter determined in these systems. derangedphysiology.com Human liver microsomes (HLM) and human hepatocytes (HH) are the two most common in vitro tools for this purpose. nih.gov

Hepatic Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells. They are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, but lack most Phase II enzymes and cellular transport mechanisms. nih.govresearchgate.net

Isolated Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes (both Phase I and Phase II) and drug transporters. nih.gov They provide a more comprehensive model of hepatic metabolism.

Comparing the clearance rates of phenylephrine (B352888) between these two systems can provide valuable mechanistic insights. For instance, if a compound is metabolized significantly faster in hepatocytes than in microsomes, it may suggest that non-CYP pathways, such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), play a major role in its clearance. nih.gov Conversely, for drugs primarily cleared by CYP enzymes, the intrinsic clearance values from both assays are often comparable. nih.gov

| Parameter | Hepatic Microsomes | Isolated Hepatocytes |

|---|---|---|

| Enzyme Content | Primarily Phase I (e.g., CYPs) | Phase I and Phase II (e.g., CYPs, UGTs, SULTs) |

| Cellular Integrity | Subcellular fractions | Intact cells |

| Drug Transporters | Absent | Present |

| Predictive Power | Good for CYP-mediated metabolism | More comprehensive; includes conjugation and transport |

| Complexity | Simpler, higher throughput | More complex, lower throughput |

Accurate quantification of the parent drug over time is essential for calculating clearance rates. The use of a stable isotope-labeled internal standard, such as Phenylephrine-d3 Hydrochloride, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com

In this method, a known quantity of Phenylephrine-d3 Hydrochloride is added to each sample. Because the deuterated standard is chemically identical to the non-deuterated analyte (phenylephrine), it behaves similarly during sample extraction, processing, and chromatographic separation. researchgate.net However, due to the three deuterium (B1214612) atoms, it has a distinct, higher mass that is easily differentiated by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately determine the concentration of the parent compound, correcting for any sample loss or variability in instrument response. This ensures the high precision and accuracy required for pharmacokinetic and metabolic stability studies.

Identification and Characterization of Phenylephrine Metabolites

Phenylephrine undergoes extensive first-pass metabolism, primarily through oxidative and conjugative pathways. vcu.edupatsnap.com Phenylephrine-d3 Hydrochloride is instrumental in identifying and structurally characterizing the resulting metabolites.

Phase I oxidative reactions are a primary route of phenylephrine biotransformation.

Monoamine Oxidase (MAO): The principal oxidative pathway for phenylephrine is deamination catalyzed by MAO-A and MAO-B enzymes. nih.govgoogle.com This reaction leads to the formation of the major oxidative metabolite, 3-hydroxymandelic acid. google.com

Cytochrome P450 (CYP) Enzymes: While MAO is the primary driver of oxidation, CYP enzymes also contribute to the metabolism of phenylephrine. google.com The specific CYP isozymes involved, such as those from the CYP1, CYP2, and CYP3 families, are responsible for a portion of the drug's hepatic clearance. researchgate.net

Phase II conjugation reactions are the most predominant metabolic pathways for phenylephrine, converting the parent drug and its oxidative metabolites into more water-soluble compounds for excretion. nih.govnih.gov

Sulfation: This is a major metabolic pathway for phenylephrine. nih.gov The reaction is mediated by sulfotransferase (SULT) enzymes, which attach a sulfo group to the phenolic hydroxyl group. Studies have identified SULT1A3 as the isoform with the highest activity towards phenylephrine. nih.gov After oral administration, a significant portion of a phenylephrine dose is rapidly conjugated via sulfation. nih.gov

Glucuronidation: This is another key conjugative pathway, mediated by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the molecule. nih.govnih.gov The synthesis of deuterated phenylephrine glucuronide standards is important for accurately studying this metabolic route. evitachem.com

| Metabolic Pathway | Key Enzymes | Major Metabolite(s) |

|---|---|---|

| Oxidative Deamination | Monoamine Oxidase (MAO-A, MAO-B) | 3-Hydroxymandelic Acid |

| Sulfation (Conjugation) | Sulfotransferases (SULTs), primarily SULT1A3 | Phenylephrine-3-O-sulfate |

| Glucuronidation (Conjugation) | UDP-glucuronosyltransferases (UGTs) | Phenylephrine Glucuronide |

The deuterium label in Phenylephrine-d3 Hydrochloride is invaluable for metabolite identification. When analyzing samples with mass spectrometry, researchers look for pairs of signals separated by a specific mass difference corresponding to the number of deuterium atoms. For Phenylephrine-d3, any metabolite that retains the deuterated portion of the molecule will appear in the mass spectrum at a mass 3 Daltons (Da) higher than its non-deuterated counterpart.

This mass shift provides a clear signature, allowing researchers to:

Distinguish true metabolites from endogenous compounds and background noise in complex biological matrices like plasma or microsomal incubates. nih.gov

Trace the metabolic fate of different parts of the molecule. If a metabolite is found without the corresponding mass shift, it indicates that the deuterated part of the parent molecule was cleaved off during biotransformation.

Probe metabolic mechanisms. Placing deuterium atoms at a site of metabolism can slow down the enzymatic reaction, a phenomenon known as the kinetic isotope effect. nih.gov Observing this effect can help confirm specific sites of metabolic attack on the molecule. For example, replacing hydrogens on the α-carbon of phenylephrine with deuterium has been shown to inhibit metabolism by MAO, confirming this as a key metabolic step. nih.gov

Enzyme Reaction Phenotyping and Isotopic Labeling Applications

Enzyme reaction phenotyping is a critical step in drug development that identifies the specific enzymes responsible for a drug's metabolism. Isotopic labeling with deuterium is a powerful technique in these studies, offering a way to trace the metabolic fate of a molecule and to understand the mechanisms of enzymatic reactions.

The metabolism of phenylephrine is primarily governed by two major enzymatic pathways: sulfation and oxidative deamination. Phenylephrine-d3 Hydrochloride is utilized to investigate the substrate specificity of the enzymes involved in these pathways.

Sulfotransferases (SULTs): Research has identified that sulfation is a major metabolic route for phenylephrine. nih.gov Studies using human cytosolic sulfotransferases have shown that SULT1A3 exhibits the highest activity towards phenylephrine. nih.gov Kinetic analyses have been performed to determine the affinity and catalytic efficiency of this enzyme with the non-deuterated form of phenylephrine.

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km (mL/min/mg) |

|---|---|---|---|---|

| Wild-Type SULT1A3 | Phenylephrine | 10.22 ± 0.57 | - | - |

Data for Vmax and Vmax/Km were not explicitly provided in the search results.

Monoamine Oxidases (MAOs): Oxidative deamination by monoamine oxidases represents another key metabolic pathway for phenylephrine. fda.gov The use of Phenylephrine-d3 Hydrochloride is particularly relevant for studying the role of MAO, as the C-H bonds on the carbon alpha to the nitrogen are broken during this reaction. The kinetic parameters for MAO-A and MAO-B with a generic substrate, kynuramine, are presented below to provide context for the typical affinity and turnover rates of these enzymes.

| Enzyme | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 |

| MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 |

Cytochrome P450 (CYP) Enzymes: While SULTs and MAOs are the primary metabolizing enzymes, the involvement of CYP450 enzymes in the metabolism of phenylephrine is considered to be minor. In vitro studies with human liver microsomes are typically used to assess the role of various CYP isoforms in drug metabolism. criver.com However, specific studies detailing the metabolism of Phenylephrine-d3 Hydrochloride by a panel of recombinant CYP enzymes are not extensively documented in the available literature.

The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom involved in a bond-breaking step is replaced with a deuterium atom. This effect is a powerful tool for elucidating reaction mechanisms.

In the context of Phenylephrine-d3 Hydrochloride, the most significant KIE is observed in its metabolism by monoamine oxidase. The oxidative deamination by MAO involves the cleavage of a C-H bond on the carbon alpha to the amine group. The C-D bond is stronger than the C-H bond, leading to a slower rate of reaction.

A study investigating the kinetics of [11C]phenylephrine and its deuterated analog, D2-PHEN, in the human heart demonstrated a significant KIE. The clearance of D2-PHEN from the heart was found to be 2.6 times slower than that of the non-deuterated phenylephrine. nih.gov This finding confirms that the efflux of phenylephrine from neuronal tissues is primarily due to its metabolism by MAO. nih.gov

| Compound | Mean Washout Half-Time (min) |

|---|---|

| (-)-[11C]phenylephrine (PHEN) | 55 ± 10 |

| D2-PHEN | 155 ± 52 |

This pronounced KIE underscores the utility of Phenylephrine-d3 Hydrochloride in studies aiming to modulate the rate of metabolism by MAO, thereby allowing for a clearer investigation of other pharmacokinetic and pharmacodynamic processes.

Comparative Metabolic Profiling Across Different Biological Matrices and Species (Preclinical Models)

Understanding the metabolic fate of a drug candidate in different biological systems is crucial for preclinical development and for extrapolating animal data to humans. Phenylephrine-d3 Hydrochloride can be used as a tracer to facilitate the comparative analysis of metabolite profiles in various matrices and species.

While specific comparative metabolic profiling studies using Phenylephrine-d3 Hydrochloride were not identified in the search results, data on the metabolism of non-deuterated phenylephrine in different species provide a basis for what would be expected in such studies. The primary metabolites of phenylephrine include its sulfate (B86663) and glucuronide conjugates, as well as meta-hydroxymandelic acid and meta-hydroxyphenylglycol, which are products of oxidative deamination and subsequent reduction or oxidation. nih.gov

The relative abundance of these metabolites can vary significantly between species. For instance, a comparison of the urinary metabolite profiles in rats and humans after administration of phenylephrine reveals species-specific differences in metabolic pathways.

| Metabolite | Rats | Humans |

|---|---|---|

| Unchanged or Conjugated Phenylephrine | 16% | ~60% |

| meta-hydroxymandelic acid (or its conjugates) | 6% | 30-35% |

| meta-hydroxyphenylglycol (or its conjugates) | 50% | 8-9% |

These differences highlight the importance of conducting comparative metabolic studies in various preclinical models to select the most appropriate species for predicting human metabolism and pharmacokinetics. The use of Phenylephrine-d3 Hydrochloride in such studies would allow for precise quantification of the parent drug and its metabolites in complex biological matrices like plasma, urine, and liver microsomes, thereby providing a clearer picture of inter-species variations in drug metabolism.

Pharmacological Mechanism Investigations in Experimental Models Non Clinical Focus

Alpha-1 Adrenoceptor Subtype Affinity and Selectivity Profiling (α1A, α1B, α1D)

Phenylephrine (B352888) hydrochloride, the non-deuterated parent compound of Phenylephrine-d3 hydrochloride, demonstrates selectivity for the α1-adrenoceptor family over other adrenergic receptors. nih.govdrugbank.com While direct comparative binding studies for Phenylephrine-d3 hydrochloride are not extensively available in published literature, the affinity profile is expected to be closely aligned with that of its non-deuterated counterpart due to the bioisosteric nature of deuterium (B1214612) substitution.

(R)-(-)-Phenylephrine hydrochloride exhibits a distinct affinity profile across the three α1-adrenoceptor subtypes. rndsystems.commedchemexpress.com Binding assays have determined the pKi values to be highest for the α1D subtype, followed by the α1B and α1A subtypes. rndsystems.commedchemexpress.comchemsrc.commedchemexpress.com This indicates a preferential binding to the α1D-adrenoceptor. This selectivity is a critical determinant of the tissue-specific physiological and cellular responses elicited by the compound.

| α1-Adrenoceptor Subtype | pKi Value |

|---|---|

| α1A | 4.70 |

| α1B | 4.87 |

| α1D | 5.86 |

Cellular and Subcellular Signaling Pathway Modulation

The activation of α1-adrenoceptors by phenylephrine initiates a cascade of intracellular signaling events. These pathways are fundamental to the compound's pharmacological effects.

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades

In experimental models, phenylephrine has been demonstrated to be a potent activator of multiple mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov Perfusion of rat hearts with phenylephrine leads to the rapid and significant activation of p38-MAPK isoforms and, to a lesser extent, Stress-Activated Protein Kinases/c-Jun N-terminal Kinases (SAPKs/JNKs) and Extracellularly responsive kinases (ERKs). nih.govnih.gov This activation of multiple MAPK pathways suggests a complex role in mediating cellular responses such as gene expression and hypertrophic growth. nih.govnih.gov

Intracellular Calcium Ion (Ca2+) Dynamics and Related Signaling (e.g., Phosphoinositide Hydrolysis)

A primary mechanism following α1-adrenoceptor activation by phenylephrine is the stimulation of phospholipase C (PLC). patsnap.com This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comresearchgate.net The generation of IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration. patsnap.comnih.gov This initial spike is often followed by a sustained plateau phase, which is dependent on the influx of extracellular calcium. nih.gov This biphasic calcium signal is a hallmark of phenylephrine's action in various cell types, including smooth muscle cells. nih.gov

Calcineurin-NFAT Pathway Activation in Cellular Proliferation Models

The phenylephrine-induced elevation in intracellular Ca2+ levels serves as a critical signal for the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. nih.govimrpress.comnih.gov Calcineurin, a calcium/calmodulin-dependent phosphatase, is activated by the increased intracellular calcium. nih.gov Activated calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus. nih.govimrpress.com In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in cellular proliferation. nih.govimrpress.comnih.gov This pathway has been implicated in phenylephrine-induced proliferation of cardiac fibroblasts and vascular smooth muscle cells. nih.govimrpress.comnih.gov

Receptor Binding Assays and Occupancy Studies in Isolated Tissues and Cell Lines

Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. While specific data for Phenylephrine-d3 Hydrochloride is limited, studies on phenylephrine in isolated tissues have confirmed its action at α1-adrenoceptors. For instance, in rabbit penile arteries, phenylephrine-induced contractions are antagonized by α1-adrenoceptor blockers, indicating direct engagement with these receptors.

Receptor occupancy studies, which measure the proportion of receptors bound by a drug at a given concentration, are essential for correlating receptor binding with physiological response. The relationship between the concentration of phenylephrine and the magnitude of the physiological response, such as vasoconstriction, suggests a direct correlation with α1-adrenoceptor occupancy.

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Substitution

The structure-activity relationship (SAR) of phenylephrine and related phenylethylamines is well-established. Key structural features for direct-acting sympathomimetic activity include the presence of a β-phenylethylamine backbone, a hydroxyl group at the meta-position of the phenyl ring, and a (1R)-hydroxyl group on the ethylamine (B1201723) side chain.

Investigation of Downstream Physiological Responses in Isolated Organ Systems and Cell Cultures

Detailed research findings and data tables specifically for Phenylephrine-d3 Hydrochloride are not available in the reviewed scientific literature.

Advanced Research Applications and Methodological Utility of Phenylephrine D3 Hydrochloride

Implementation as a Stable Isotope Internal Standard in Quantitative Bioanalytical Methods

Phenylephrine-d3 Hydrochloride serves as a critical internal standard in the quantitative analysis of phenylephrine (B352888) in biological matrices. Its utility is most pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective bioanalytical technique. The key advantage of using a stable isotope-labeled internal standard like Phenylephrine-d3 is that it shares nearly identical physicochemical properties with the analyte, phenylephrine. This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source. However, it is distinguishable by its mass-to-charge ratio (m/z) due to the presence of three deuterium (B1214612) atoms.

This near-identical behavior allows Phenylephrine-d3 Hydrochloride to effectively compensate for variations that may occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument response. By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's peak area to the internal standard's peak area can be used for precise and accurate quantification, even at very low concentrations.

Research has demonstrated the development and validation of robust LC-MS/MS methods for quantifying phenylephrine in human plasma, achieving high sensitivity and specificity. For instance, a validated method using a deuterated internal standard showed excellent linearity over a concentration range of 0.020 to 10.0 ng/mL. Such methods are essential for pharmacokinetic studies, enabling the accurate determination of drug concentrations in the body over time. The validation of these bioanalytical methods typically assesses parameters such as linearity, accuracy, precision, selectivity, and extraction recovery, ensuring the reliability of the generated data.

Table 1: Example Validation Parameters for LC-MS/MS Quantification of Phenylephrine Using a Deuterated Internal Standard This table is interactive and represents a compilation of typical data from bioanalytical method validation studies.

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity Range | 0.020 - 10.0 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Correlation Coefficient (R²) | > 0.99 | A measure of how well the calibration curve fits the linear regression model. |

| Lower Limit of Quantification (LLOQ) | 0.020 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Intra- and Inter-day Precision (% CV) | < 15% | Measures the closeness of agreement between a series of measurements obtained from the same sample under the same (intra-day) and different (inter-day) conditions. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration. |

| Mean Extraction Recovery | 67.0% - 78.5% | The efficiency of the analyte's extraction from the biological matrix. The internal standard's recovery was found to be 68.5%. |

Tracer Applications in Metabolic Flux and Pathway Elucidation Studies

Stable isotope-labeled compounds like Phenylephrine-d3 Hydrochloride are powerful tools for investigating the dynamic nature of in vivo human metabolism. The use of such tracers, in conjunction with mass spectrometry, allows researchers to follow the metabolic fate of a drug molecule within a biological system. Because the deuterium label adds mass without significantly altering the compound's biological activity, Phenylephrine-d3 can be administered to trace the pathways of absorption, distribution, metabolism, and excretion (ADME).

In metabolic flux analysis, Phenylephrine-d3 can be used to quantify the rates of interconversion between phenylephrine and its metabolites. After administration, biological samples (such as plasma or urine) can be analyzed by mass spectrometry. The appearance of deuterium-labeled metabolites provides direct evidence of specific biotransformation pathways. This methodology is crucial for identifying and confirming metabolites and understanding the relative contributions of different metabolic routes.

For example, if phenylephrine is metabolized via sulfation or glucuronidation, the corresponding sulfate (B86663) or glucuronide conjugates containing the d3-label would be detected. By measuring the concentrations and enrichment of the parent drug and its labeled metabolites over time, kinetic models can be constructed to describe the rates of these metabolic processes. This information is invaluable for understanding how the body processes the drug, which can have implications for drug-drug interactions and patient-specific metabolic differences. While general principles of using stable isotope tracers in metabolic research are well-established, specific studies detailing the metabolic flux of phenylephrine using Phenylephrine-d3 are foundational to this type of research.

Development and Validation of Analytical Reference Standards for Pharmaceutical Quality Control Research

In pharmaceutical quality control (QC), the purity, identity, and strength of active pharmaceutical ingredients (APIs) and finished products must be rigorously controlled. This requires the use of highly characterized reference standards. Phenylephrine-d3 Hydrochloride, as a well-defined chemical entity, is suitable for use as an analytical reference standard, particularly in the development and validation of identity and assay methods that employ mass spectrometry.

Analytical methods for phenylephrine in pharmaceutical formulations are validated to ensure they are accurate, precise, specific, and robust. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). Various techniques are used for QC testing of phenylephrine, including High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry.

When mass spectrometry is used for quality control—for instance, to identify and quantify impurities or to confirm the identity of the API—a stable isotope-labeled standard like Phenylephrine-d3 Hydrochloride is invaluable. It can serve as a benchmark in method development to confirm the specificity of the method for the unlabeled phenylephrine. In a validated QC test, Phenylephrine-d3 could be used as a system suitability marker to ensure the mass spectrometer is performing correctly or as a comparator to resolve the analyte from closely related impurities. The availability of certified reference standards for phenylephrine hydrochloride from official pharmacopoeias underscores the importance of such materials in ensuring drug quality.

Strategic Integration in Preclinical Drug Discovery and Development Research Programs

The use of deuterated compounds is a strategic approach in modern drug discovery and development. Incorporating deuterium into a drug molecule, a process known as deuteration, can subtly alter its metabolic profile, which may lead to an improved pharmacokinetic or toxicological profile. Phenylephrine-d3 Hydrochloride is an important tool in the preclinical evaluation of such strategies for phenylephrine and related molecules.

In preclinical studies, deuterated compounds offer several advantages, including potentially more accurate predictions of human metabolism and a better understanding of toxicity profiles. By comparing the pharmacokinetics of phenylephrine with Phenylephrine-d3, researchers can investigate the kinetic isotope effect. If a carbon-hydrogen bond at a deuterated position is broken during a rate-limiting metabolic step, the stronger carbon-deuterium bond can slow down this process. This can lead to reduced metabolic clearance, potentially increasing the drug's half-life and systemic exposure.

This "deuterium switch" approach can be explored to develop novel, deuterated pharmaceuticals with improved safety and efficacy. For example, if a specific metabolite of phenylephrine were found to be associated with an adverse effect, deuteration at the site of metabolism could reduce the formation of that toxic metabolite. Phenylephrine-d3 Hydrochloride allows researchers in preclinical programs to probe these metabolic pathways and assess the potential benefits of deuteration, leading to more informed decision-making and reducing failure rates in later clinical trials. The known pharmacokinetic profile of standard phenylephrine provides a baseline for evaluating these potential improvements.

Emerging Research Paradigms and Future Directions

Innovations in Targeted Deuteration and Isotopic Labeling Synthesis

The synthesis of isotopically labeled compounds, including Phenylephrine-d3 Hydrochloride, is moving beyond traditional methods towards more efficient and selective strategies. Modern approaches focus on late-stage functionalization, which allows for the introduction of deuterium (B1214612) into complex molecules at a later point in the synthetic sequence. This is often more cost-effective and versatile than constructing the entire molecule from deuterated starting materials. x-chemrx.com

One innovative approach is the use of hydrogen isotope exchange (HIE) reactions. x-chemrx.com These methods facilitate the direct replacement of hydrogen atoms with deuterium. Recent advancements have demonstrated the use of ruthenium nanoparticles for the stereoretentive deuteration of C(sp³)–H bonds in alkylamines. acs.org Another strategy involves ionic liquid catalyzed synthesis, which has shown remarkable efficiency in the deuteration of active pharmaceutical ingredients. doi.org For instance, the 1-n-butyl-2,3-dimethylimidazolium cation and prolinate anion catalytic system has been used for deuteration reactions, achieving high levels of deuterium incorporation in relatively short reaction times. doi.org

Flow chemistry is also emerging as a powerful tool for isotopic labeling. x-chemrx.com It offers precise control over reaction parameters such as temperature and time, leading to improved yields and selectivity. x-chemrx.com For the synthesis of compounds like dideutero-phenylephrine, specific strategies have been developed, such as the trideuteroborane reduction of a cyanohydrin derived from 3-hydroxybenzaldehyde (B18108). umich.edu

Table 1: Comparison of Modern Deuteration Synthesis Methods

| Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Late-Stage Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium in a nearly finalized molecule. | Cost-effective, avoids the need for isotopically enriched starting materials, applicable to complex molecules. | x-chemrx.com |

| Flow Chemistry | Continuous reaction process in a tube or pipe. | Precise control of reaction parameters, improved mixing, enhanced safety, and potentially higher yields. | x-chemrx.com |

| Ionic Liquid Catalysis | Use of ionic liquids as catalysts to facilitate H/D exchange. | High efficiency, rapid kinetics. | doi.org |

| Ruthenium Nanoparticle Catalysis | Utilization of ruthenium nanoparticles for C-H deuteration. | High isotopic enrichment, stereoretentive labeling. | acs.org |

Interfacing Deuterated Compound Research with Multi-Omics Methodologies

The integration of deuterated compounds with multi-omics technologies, a field termed "Deuteromics," offers a powerful approach to simultaneously investigate multiple metabolic pathways. metsol.commetsol.com By administering a simple oral dose of deuterium oxide (D₂O), researchers can achieve near-universal labeling of the metabolome. metsol.com This allows for the tracing of deuterium atoms across various metabolic pathways, providing extensive information from a single administration. metsol.commetsol.com

This methodology has distinct advantages, including the use of a non-radioactive and inexpensive tracer, the ability to study substrates with slow turnover rates, and the potential to reduce clinical costs. metsol.commetsol.com The analysis is often performed using advanced techniques like gas chromatography combustion isotope ratio mass spectrometry (GCC-IRMS). metsol.commetsol.com

The interfacing of metabolomics and proteomics with deuterated compounds can provide novel insights into the mechanisms of action and molecular targets of drugs. nih.gov For example, in the context of cardiovascular research, multi-omics approaches have been used to identify novel plasma metabolites and proteins associated with cardiac diseases. ukbiobank.ac.uk Such studies can help to elucidate the underlying mechanisms of drug action and identify new therapeutic targets. nih.gov While direct multi-omics studies on Phenylephrine-d3 Hydrochloride are not yet widely published, the methodologies are well-established for providing a systems-level understanding of drug effects.

Computational Chemistry and Molecular Dynamics Simulations for Deuterium Effects

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the subtle effects of deuteration on molecular properties and interactions. fugaku100kei.jpmdpi.com Theoretical calculations can elucidate the mechanisms behind the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic reactions. fugaku100kei.jpnih.gov This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a higher activation energy for bond cleavage. fugaku100kei.jp

MD simulations can provide detailed insights into the conformational changes and binding interactions of deuterated compounds with their biological targets. mdpi.com For instance, simulations can model the association of drug molecules with carrier molecules or their interaction with biological membranes. mdpi.comresearchgate.net These computational approaches can also be combined with experimental techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) to reveal the structural basis of protein-ligand interactions. nih.govchemrxiv.org

For Phenylephrine-d3 Hydrochloride, computational modeling could predict how deuteration at the N-methyl group might influence its binding affinity and selectivity for different adrenergic receptor subtypes. medchemexpress.com Such studies can guide the design of new analogs with improved pharmacokinetic and pharmacodynamic profiles.

Table 2: Applications of Computational Methods in Deuterated Drug Research

| Computational Method | Application | Information Gained | Reference |

|---|---|---|---|

| Quantum Mechanical Calculations | Elucidating the mechanism of the kinetic isotope effect. | Activation energies of reactions, understanding of why deuteration slows metabolism. | fugaku100kei.jp |

| Molecular Dynamics (MD) Simulations | Studying the behavior of deuterated molecules in biological systems. | Conformational dynamics, binding affinities, interactions with proteins and membranes. | mdpi.comresearchgate.net |

| Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving deuterated substrates. | Detailed reaction pathways and transition states. | nih.gov |

| Induced Fit Docking | Predicting the binding mode of deuterated ligands to their receptors. | Key amino acid residues involved in binding, potential for improved selectivity. | nih.gov |

Exploration of Novel Biological Targets and Research Models for Phenylephrine (B352888) Analogs

While phenylephrine is a well-known α1-adrenoceptor agonist, recent research suggests its pharmacological effects may be more complex. medchemexpress.comnih.gov Studies have indicated that some of its actions could be indirect, mediated by the release of noradrenaline. nih.govresearchgate.net This opens up the possibility of exploring novel biological targets for phenylephrine and its deuterated analogs. The involvement of α2- and β-adrenoceptors in the effects of phenylephrine has also been raised. researchgate.net

The development of new research models is crucial for investigating the nuanced effects of phenylephrine analogs. For example, data-driven pharmacodynamic models are being developed to predict the physiological responses to phenylephrine administration. nih.gov Animal models, such as those for heart failure induced by co-administration of isoprenaline and phenylephrine, provide valuable platforms for studying the long-term effects of these compounds. frontiersin.org Additionally, research in animal models like German Spitz dogs with GUCY2D-associated retinopathy, where phenylephrine is used for pupil dilation, can offer insights into its effects in specific disease contexts. mdpi.com

The exploration of these novel targets and the use of advanced research models will be instrumental in fully characterizing the pharmacological profile of Phenylephrine-d3 Hydrochloride and identifying new therapeutic applications for deuterated phenylephrine analogs.

Q & A

Q. How should researchers address conflicting receptor selectivity data in studies using this compound?

- Resolution Framework :

- Assay Validation : Confirm receptor subtype expression levels in cell lines via qPCR or Western blot.

- Positive Controls : Compare results against established agonists (e.g., noradrenaline for α1 receptors).

- Statistical Analysis : Apply multivariate regression to account for batch-specific variability in deuterium labeling efficiency .

Q. What analytical criteria validate the use of this compound as an internal standard in quantitative bioanalysis?

Q. How can cross-reactivity with endogenous compounds be minimized in immunoassays utilizing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.